

A Comparative Guide to R(+)-zacopride and S(-)-zacopride in Functional Assays

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Compound of Interest

Compound Name:	Zacopride
Cat. No.:	B1682363

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This guide provides a detailed comparison of the pharmacological properties of the two enantiomers of **zacopride**, **R(+)-zacopride** and **S(-)-zacopride**. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their functional differences supported by experimental data.

Introduction

Zacopride is a potent antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor. [1] It exists as two enantiomers, **R(+)-zacopride** and **S(-)-zacopride**, which exhibit distinct pharmacological profiles. This guide will delve into the stereoselective differences in their functional activities, focusing on their interactions with the 5-HT3 receptor and other potential targets.

Comparative Efficacy and Potency

The enantiomers of **zacopride** display significant differences in their potency and efficacy as 5-HT3 receptor antagonists in various functional assays.

Table 1: 5-HT3 Receptor Antagonist Activity

Functional Assay	R(+)-zacopride	S(-)-zacopride	Racemic Zacopride	Reference
2-Methylserotonin Discriminative Stimulus (Rat)	ID50 = 1.6 µg/kg	ID50 = 0.05 µg/kg	ID50 = 0.60 µg/kg	[2]
5-HT-Evoked von Bezold-Jarisch Reflex (Mouse)	MED85 = 3.0 µg/kg, s.c.	MED85 = 0.3 µg/kg, s.c.	MED85 = 1.0 µg/kg, s.c.	
5-HT-Induced Depolarization (Mouse Vagus Nerve)	Surmountable Antagonist (pA ₂ = 9.3)	Insurmountable Antagonist	Insurmountable Antagonist	
Mouse Light:Dark Box Model of Anxiety	MED = 1 µg/kg, s.c.	MED = 1 µg/kg, s.c.	MED = 1 µg/kg, s.c.	

ID50: 50% inhibition of drug lever responding. MED85: Minimum effective dose required to reduce the reflex by $\geq 85\%$. pA₂: A measure of antagonist potency. MED: Minimum effective dose.

Table 2: 5-HT₃ Receptor Binding Affinity

RadioLigand	Tissue	R(+)-zacopride (Ki)	S(-)-zacopride (Ki)	Reference
[3H]zacopride	Rabbit Intestinal Muscularis	-	21- to 42-fold more potent than (R)-enantiomer	[3]
[3H]zacopride	Rabbit Vagus Nerve	-	21- to 42-fold more potent than (R)-enantiomer	[3]
[3H]zacopride	Human Jejunum	-	21- to 42-fold more potent than (R)-enantiomer	[3]
[3H]zacopride	Rat Intestinal Muscularis	-	8- to 12-fold more potent than (R)-enantiomer	
[3H]zacopride	Rat Brain Cortex	-	8- to 12-fold more potent than (R)-enantiomer	
--INVALID-LINK-- -zacopride	Rat Entorhinal Cortex	-	High Affinity	
--INVALID-LINK-- -zacopride	Rat Entorhinal Cortex	Ki = 3-11 nM (for additional "(R)- site")	-	

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

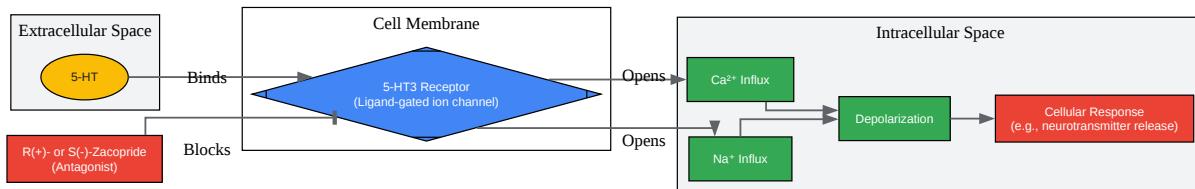
Differentiated Pharmacology

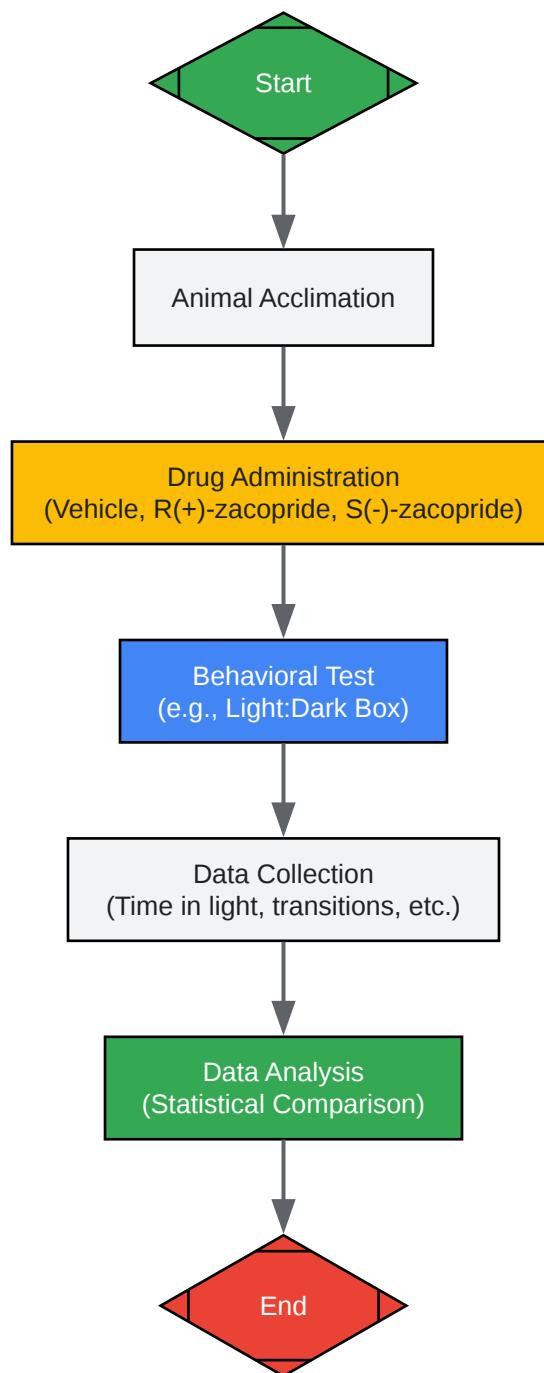
While both enantiomers are potent 5-HT3 receptor antagonists, S(-)-**zacopride** generally exhibits higher potency in assays directly measuring 5-HT3 receptor blockade. In contrast, R(+)-**zacopride** demonstrates greater potency in certain behavioral models of anxiety and cognitive enhancement.

Furthermore, R(+)-**zacopride** possesses distinct pharmacological activities not observed with the S(-) isomer. It acts as a 5-HT4 receptor agonist, a property that may contribute to its pro-respiratory and nootropic effects. Additionally, --INVALID-LINK---**zacopride** has been shown to label an additional high-affinity binding site, termed the "(R)-site," in the central nervous system, which is not recognized by --INVALID-LINK---**zacopride**. The function of this site is yet to be fully elucidated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the functional activity of **zacopride** enantiomers.





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